2,2'-(Piperazine-1,4-diyl)diphenol
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Overview
Description
2,2’-(Piperazine-1,4-diyl)diphenol is an organic compound characterized by the presence of a piperazine ring bonded to two phenol groups
Preparation Methods
The synthesis of 2,2’-(Piperazine-1,4-diyl)diphenol typically involves the reaction of piperazine with phenol derivatives under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Industrial production methods may involve the use of catalysts and controlled reaction environments to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2,2’-(Piperazine-1,4-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions typically involve hydrogenation, resulting in the formation of reduced phenolic compounds.
Substitution: Nucleophilic substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of ether or ester derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2’-(Piperazine-1,4-diyl)diphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2,2’-(Piperazine-1,4-diyl)diphenol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects. The compound’s phenolic groups play a crucial role in its ability to form hydrogen bonds with target molecules .
Comparison with Similar Compounds
2,2’-(Piperazine-1,4-diyl)diphenol can be compared with similar compounds such as:
4,4’-Dichloro-2,2’-(piperazine-1,4-diyl-dimethyl-ene)diphenol: This compound has similar structural features but includes chlorine atoms, which can alter its chemical properties.
2,2’-(Piperazine-1,4-diyl)diethanol: This compound has ethanol groups instead of phenol groups, affecting its reactivity and applications.
The uniqueness of 2,2’-(Piperazine-1,4-diyl)diphenol lies in its specific combination of a piperazine ring and phenol groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
106021-55-0 |
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Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
2-[4-(2-hydroxyphenyl)piperazin-1-yl]phenol |
InChI |
InChI=1S/C16H18N2O2/c19-15-7-3-1-5-13(15)17-9-11-18(12-10-17)14-6-2-4-8-16(14)20/h1-8,19-20H,9-12H2 |
InChI Key |
WPLCWWULSFXWOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C3=CC=CC=C3O |
Origin of Product |
United States |
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